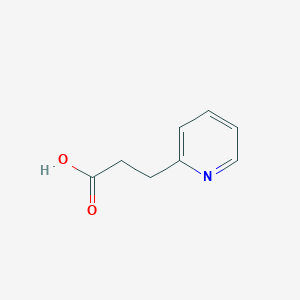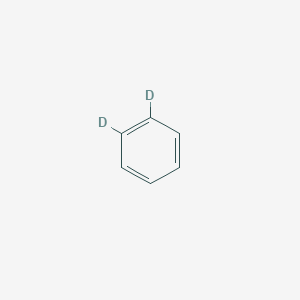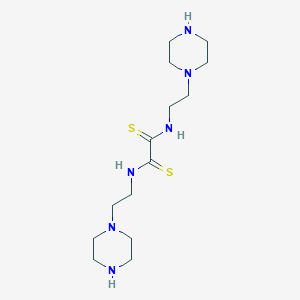
Piperazine, 1,1-dithiooxalyldiiminodiethylenedi-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- is a chemical compound that has been extensively studied for its various scientific applications. This compound is a versatile tool in laboratory experiments due to its unique properties and mechanism of action.
Mécanisme D'action
Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- acts as a chelating agent by complexing with metal ions. The sulfur atoms in the compound form a coordination bond with the metal ion, leading to the formation of a stable complex. This complexation process can be used to selectively extract metal ions from complex mixtures or to catalyze various reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Piperazine, 1,1-dithiooxalyldiiminodiethylenedi-. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- has several advantages for use in laboratory experiments. It is a potent chelating agent and can complex with various metal ions, making it useful in the synthesis of metal complexes and MOFs. It is also relatively easy to synthesize and yields high purity of the final product. However, one limitation of using Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the use of Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- in scientific research. One potential application is in the synthesis of metal complexes and MOFs for use in catalysis, sensors, and biomedical applications. Another potential application is in the extraction of metal ions from complex mixtures. Further research is needed to explore the full potential of Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- in these and other areas of scientific research.
Conclusion:
Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- is a versatile compound with unique properties that make it useful in various scientific applications. Its potency as a chelating agent and its ease of synthesis make it a valuable tool in laboratory experiments. Further research is needed to explore its full potential in various areas of scientific research.
Méthodes De Synthèse
Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- can be synthesized through a simple two-step process. The first step involves the reaction between piperazine and carbon disulfide to form 1,1-dithiooxalyldiimine. The second step involves the reaction between 1,1-dithiooxalyldiimine and diethylene glycol to form Piperazine, 1,1-dithiooxalyldiiminodiethylenedi-. This synthesis method is relatively simple and yields high purity of the final product.
Applications De Recherche Scientifique
Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- has been widely used in scientific research due to its unique properties. This compound is a potent chelating agent and can be used to complex with various metal ions. It has been used in the synthesis of metal complexes for various applications such as catalysis, sensors, and biomedical applications. Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation, drug delivery, and catalysis.
Propriétés
Numéro CAS |
17551-76-7 |
|---|---|
Nom du produit |
Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- |
Formule moléculaire |
C14H28N6S2 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
N,N'-bis(2-piperazin-1-ylethyl)ethanedithioamide |
InChI |
InChI=1S/C14H28N6S2/c21-13(17-5-11-19-7-1-15-2-8-19)14(22)18-6-12-20-9-3-16-4-10-20/h15-16H,1-12H2,(H,17,21)(H,18,22) |
Clé InChI |
VHQRNZLMFMSUFY-UHFFFAOYSA-N |
SMILES isomérique |
C1CN(CCN1)CCN=C(C(=NCCN2CCNCC2)S)S |
SMILES |
C1CN(CCN1)CCNC(=S)C(=S)NCCN2CCNCC2 |
SMILES canonique |
C1CN(CCN1)CCNC(=S)C(=S)NCCN2CCNCC2 |
Autres numéros CAS |
17551-76-7 |
Pictogrammes |
Irritant |
Synonymes |
N,N'-Bis[2-(1-piperazinyl)ethyl]ethanebisthioamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



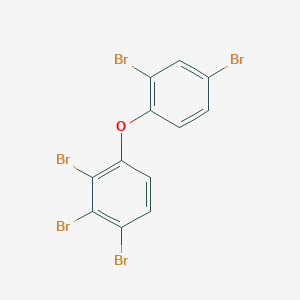
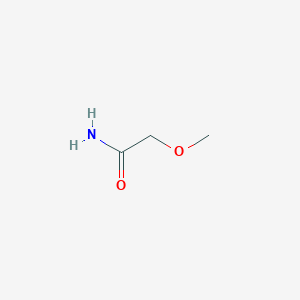

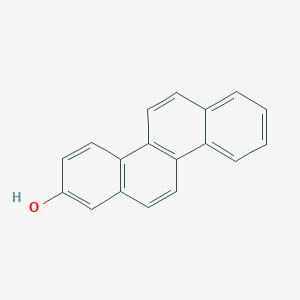
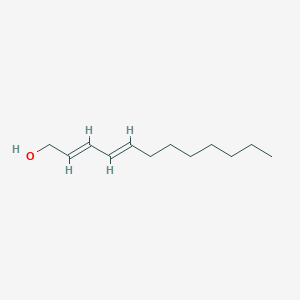
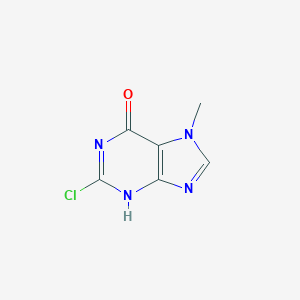
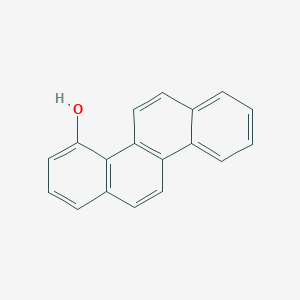
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B107991.png)
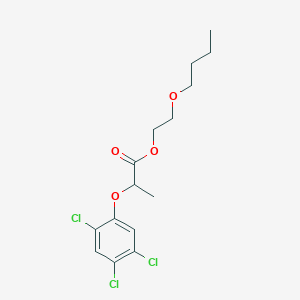
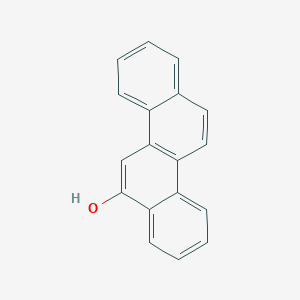
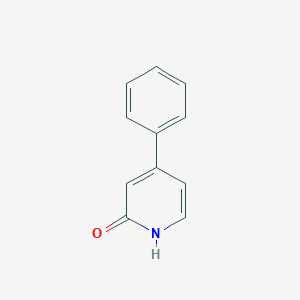
![(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol](/img/structure/B107996.png)
